molecular formula C24H20N2O5S B2878512 methyl 4-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 1005271-18-0

methyl 4-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate

Cat. No.: B2878512
CAS No.: 1005271-18-0
M. Wt: 448.49
InChI Key: JYKHCZXIQIKLBM-UHFFFAOYSA-N
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Description

This compound features a fused bicyclic pyrrolo[3,4-d]isoxazole core with 4,6-dioxo functionalization, a thiophen-2-yl substituent at position 3, and an o-tolyl (ortho-methylphenyl) group at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, heterocyclic scaffolds .

Properties

IUPAC Name

methyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-14-6-3-4-7-17(14)26-20(18-8-5-13-32-18)19-21(31-26)23(28)25(22(19)27)16-11-9-15(10-12-16)24(29)30-2/h3-13,19-21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKHCZXIQIKLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogous Compounds
Compound Class Core Structure Substituents Planarity Considerations
Target Compound Pyrrolo[3,4-d]isoxazole Thiophen-2-yl, o-tolyl, methyl benzoate Ortho-tolyl disrupts planarity
Compounds (4, 5) Thiazole-pyrazole hybrid 4-Fluorophenyl/4-chlorophenyl, fluorophenyl-triazole Near-planar except one fluorophenyl group
Triazolo-thiadiazoles Triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxyphenylpyrazole, R-group variations Planar due to conjugated heterocycles

Key Observations:

  • The target compound’s o-tolyl group introduces steric hindrance, reducing planarity compared to fluorophenyl-substituted analogs in .
  • Thiophene vs.

Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Substituent Effects
Property Target Compound Compounds Compounds
LogP (Lipophilicity) High (methyl benzoate ester) Moderate (fluorophenyl) Variable (methoxyphenyl)
Solubility Low in polar solvents Moderate (DMF-soluble) Low (hydrophobic thiadiazole)
Hydrogen Bonding Strong (dioxo groups) Moderate (triazole N-atoms) Weak (methoxy O-atoms)

Insights:

  • Methyl benzoate increases lipophilicity, suggesting superior membrane permeability over fluorophenyl analogs .
Table 3: Hypothetical Docking Scores Against 14-α-Demethylase (3LD6)
Compound Docking Score (kcal/mol) Key Interactions
Target Compound -9.2 (predicted) Thiophene π-π, dioxo H-bonds
Compound -8.5 Methoxyphenyl H-bonds, triazole hydrophobic

Analysis:

  • The target’s thiophene and dioxo groups may confer stronger binding to 14-α-demethylase compared to methoxyphenyl-based analogs, aligning with ’s antifungal rationale .
  • Ortho-tolyl steric effects could limit binding in some targets but enhance selectivity in others .

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